

Comparative NMR Analysis of *tert*-Butyl N-(6-hydroxyhexyl)carbamate and Analogous Compounds

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Compound of Interest

Compound Name: *tert*-Butyl N-(6-hydroxyhexyl)carbamate

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For Researchers, Scientists, and Drug Development Professionals: A Guide to the NMR Characterization of a Versatile Linker.

In the realm of drug development and chemical biology, precise molecular characterization is paramount. ***tert*-Butyl N-(6-hydroxyhexyl)carbamate** is a bifunctional molecule widely employed as a linker in the synthesis of various compounds, including PROTACs and other targeted therapeutic agents. Its distinct structural features—a bulky *tert*-butyloxycarbonyl (Boc) protecting group and a primary alcohol—give rise to a characteristic Nuclear Magnetic Resonance (NMR) signature. This guide provides a comprehensive comparison of the ^1H and ^{13}C NMR spectral data of ***tert*-Butyl N-(6-hydroxyhexyl)carbamate** with those of structurally related alternatives, supported by a detailed experimental protocol for data acquisition.

^1H and ^{13}C NMR Data Comparison

The following tables summarize the expected and observed NMR spectral data for ***tert*-Butyl N-(6-hydroxyhexyl)carbamate** and two common alternatives: *tert*-Butyl N-(4-hydroxybutyl)carbamate and *tert*-Butyl N-(8-hydroxyoctyl)carbamate. The data for the alternatives provide a reference for understanding the influence of the alkyl chain length on the chemical shifts of the methylene protons and carbons.

Table 1: ^1H NMR Spectral Data Comparison (400 MHz, CDCl_3)

Assignment	tert-Butyl N-(6-hydroxyhexyl)carbamate (Predicted)	tert-Butyl N-(4-hydroxybutyl)carbamate (Observed)	tert-Butyl N-(8-hydroxyoctyl)carbamate (Predicted)
-C(CH ₃) ₃	~1.44 (s, 9H)	1.45 (s, 9H)	~1.44 (s, 9H)
-NH-	~4.5 (br s, 1H)	~4.6 (br s, 1H)	~4.5 (br s, 1H)
-CH ₂ -O (C1)	~3.64 (t, 2H)	3.66 (t, 2H)	~3.63 (t, 2H)
-CH ₂ -N (C6/C4/C8)	~3.10 (q, 2H)	3.12 (q, 2H)	~3.09 (q, 2H)
-CH ₂ - (C2)	~1.57 (p, 2H)	1.65 (p, 2H)	~1.56 (p, 2H)
-CH ₂ - (C5/C3/C7)	~1.51 (p, 2H)	1.54 (p, 2H)	~1.50 (p, 2H)
-CH ₂ - (C3, C4)	~1.34 (m, 4H)	-	~1.29 (m, 8H)
-OH	Variable (br s, 1H)	Variable (br s, 1H)	Variable (br s, 1H)

s = singlet, t = triplet, q = quartet, p = pentet, m = multiplet, br s = broad singlet

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Assignment	tert-Butyl N-(6-hydroxyhexyl)carbamate (Predicted)	tert-Butyl N-(4-hydroxybutyl)carbamate (Observed)	tert-Butyl N-(8-hydroxyoctyl)carbamate (Predicted)
-C=O	~156.1	156.2	~156.0
-C(CH ₃) ₃	~79.0	79.1	~79.1
-C(CH ₃) ₃	~28.4	28.5	~28.4
-CH ₂ -O (C1)	~62.9	62.7	~63.0
-CH ₂ -N (C6/C4/C8)	~40.7	40.5	~40.8
-CH ₂ - (C2)	~32.6	30.1	~32.8
-CH ₂ - (C5/C3/C7)	~30.0	26.8	~30.1
-CH ₂ - (C3)	~26.5	-	~29.4
-CH ₂ - (C4)	~25.4	-	~29.3
-CH ₂ - (C5)	-	-	~26.8
-CH ₂ - (C6)	-	-	~25.7

Experimental Protocol: NMR Spectroscopy

A detailed and standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

- Weigh 10-20 mg of the analyte (**tert-Butyl N-(6-hydroxyhexyl)carbamate** or its analogue) and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- The use of a high-purity deuterated solvent with low residual water content is critical to avoid interfering signals.
- Add a small amount of tetramethylsilane (TMS) as an internal reference standard ($\delta = 0.00$ ppm for both ¹H and ¹³C NMR).
- Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrument and Acquisition Parameters:

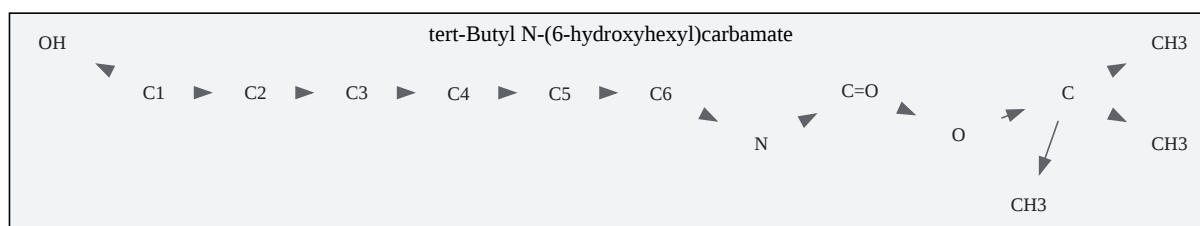
- NMR spectra should be acquired on a 400 MHz (or higher) spectrometer equipped with a broadband probe.
- For ^1H NMR:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Acquisition time: 3-4 seconds
 - Spectral width: -2 to 12 ppm
- For ^{13}C NMR:
 - Number of scans: 1024-4096 (or more for dilute samples)
 - Relaxation delay: 2-5 seconds
 - Acquisition time: 1-2 seconds
 - Spectral width: -10 to 220 ppm
- Proton decoupling should be applied to obtain singlet peaks for all carbon atoms.

3. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum manually.
- Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
- Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
- Perform peak picking to generate a list of chemical shifts for both ^1H and ^{13}C spectra.

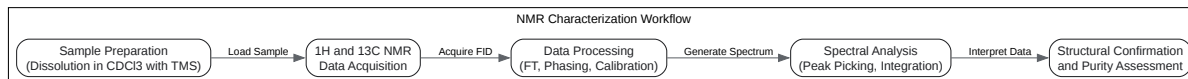
Visualizing the Molecular Structure and NMR Assignments

The following diagrams illustrate the chemical structure of **tert-Butyl N-(6-hydroxyhexyl)carbamate** and the logical workflow for its NMR characterization.



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Caption: Chemical structure of **tert-Butyl N-(6-hydroxyhexyl)carbamate** with numbered carbons.



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Caption: Experimental workflow for the NMR characterization of small molecules.

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